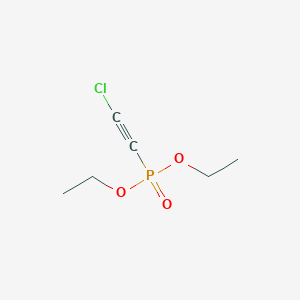
Diethyl chloroethynylphosphonate
Übersicht
Beschreibung
Diethyl chloroethynylphosphonate is an organophosphorus compound that contains a phosphorus atom bonded to an ethynyl group and two ethoxy groups. It is a versatile reagent used in organic synthesis, particularly in the formation of phosphorus-containing heterocycles. This compound is known for its reactivity and ability to participate in various chemical transformations, making it valuable in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl chloroethynylphosphonate can be synthesized through the reaction of diethyl phosphite with chloroacetylene. The reaction typically occurs in the presence of a base, such as potassium carbonate, in an anhydrous solvent like acetonitrile. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl chloroethynylphosphonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form substituted phosphonates.
Cyclization Reactions: It participates in cyclization reactions with compounds containing nucleophilic centers, leading to the formation of heterocyclic structures.
Addition Reactions: It can undergo addition reactions with electrophiles, such as aldehydes and ketones, to form new carbon-phosphorus bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium carbonate, acetonitrile, and various nucleophiles like amines and alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the phosphonate group .
Major Products Formed
The major products formed from reactions involving this compound include phosphonylated heterocycles, such as imidazoles, triazoles, and oxazoles. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
Diethyl chloroethynylphosphonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of diethyl chloroethynylphosphonate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable carbon-phosphorus bonds through nucleophilic substitution or addition reactions. The presence of the ethynyl group allows for the formation of cyclic structures, which are key intermediates in many synthetic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl cyanomethylphosphonate: Similar in structure but contains a cyano group instead of an ethynyl group.
Diethyl phosphonate: Lacks the ethynyl group and is less reactive in cyclization reactions.
Uniqueness
Diethyl chloroethynylphosphonate is unique due to its ethynyl group, which imparts high reactivity and versatility in forming heterocyclic compounds. This makes it particularly valuable in the synthesis of complex organic molecules and bioactive compounds .
Eigenschaften
IUPAC Name |
1-chloro-2-diethoxyphosphorylethyne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWLXAQAGQTPLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C#CCl)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301282303 | |
| Record name | Diethyl P-(2-chloroethynyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301282303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4851-52-9 | |
| Record name | Diethyl P-(2-chloroethynyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4851-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl P-(2-chloroethynyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301282303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexahydrooxireno[f][2]benzofuran-3,5-dione](/img/structure/B14146766.png)
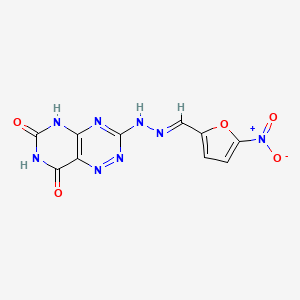
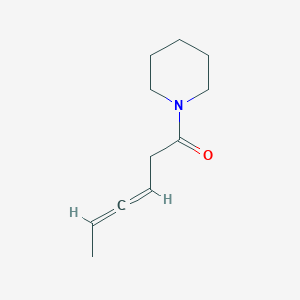
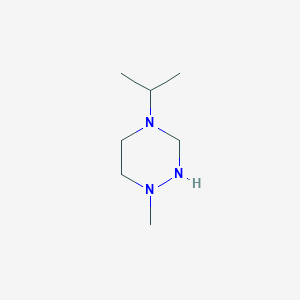
![2-[[6-Amino-2-(3-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146796.png)
![2-(2-Benzylsulfanyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-propan-1-ol](/img/structure/B14146798.png)
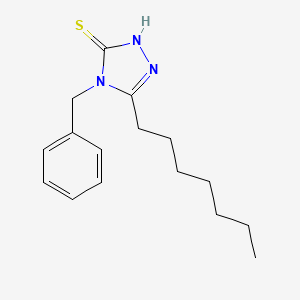
![3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14146806.png)
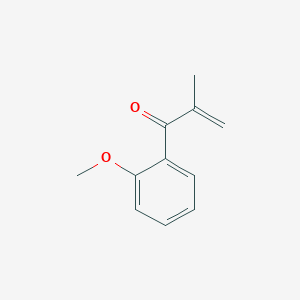
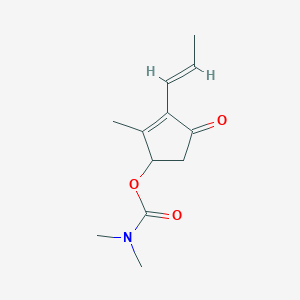
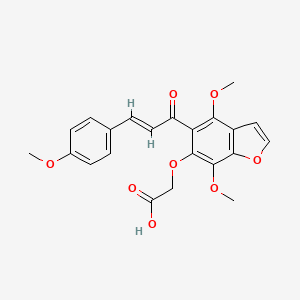

![2-Nitro-N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B14146839.png)
![N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B14146843.png)
